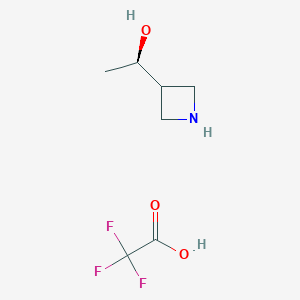

(R)-1-(Azetidin-3-yl)ethan-1-ol 2,2,2-trifluoroacetate

Description

Properties

IUPAC Name |

(1R)-1-(azetidin-3-yl)ethanol;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.C2HF3O2/c1-4(7)5-2-6-3-5;3-2(4,5)1(6)7/h4-7H,2-3H2,1H3;(H,6,7)/t4-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWWQEEIYBXOCGS-PGMHMLKASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CNC1)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1CNC1)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089246-11-5 | |

| Record name | (1R)-1-(azetidin-3-yl)ethan-1-ol; trifluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Azetidin-3-yl)ethan-1-ol 2,2,2-trifluoroacetate typically involves the following steps:

Formation of Azetidine Ring:

Introduction of Ethan-1-ol Group: The ethan-1-ol group can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by an alcohol group.

Addition of Trifluoroacetate Group: The trifluoroacetate group is typically introduced through esterification reactions using trifluoroacetic anhydride or trifluoroacetic acid in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

®-1-(Azetidin-3-yl)ethan-1-ol 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can replace functional groups within the compound, often using reagents like sodium azide or halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Amines or alcohols.

Substitution: Azides or halides.

Scientific Research Applications

Anticancer Activity

Recent studies have shown that compounds similar to (R)-1-(Azetidin-3-yl)ethan-1-ol 2,2,2-trifluoroacetate exhibit promising anticancer properties. For instance, derivatives of azetidine have been evaluated for their activity against various human tumor cell lines. The National Cancer Institute's Developmental Therapeutics Program has reported significant antitumor activity with certain azetidine derivatives, suggesting that this compound may also possess similar properties due to its structural characteristics .

Receptor Modulation

This compound has been investigated for its role as a modulator of the CCR6 receptor, which is implicated in various diseases including cancer and autoimmune disorders. Research indicates that azetidine derivatives can influence receptor activity and may lead to the development of new therapeutic agents targeting CCR6-related pathways .

Intermediate in Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique trifluoroacetate moiety enhances reactivity and selectivity in organic reactions. This property makes it valuable for synthesizing other bioactive compounds and pharmaceuticals .

Antimicrobial Studies

Compounds derived from azetidine structures have shown promising results in antimicrobial studies. Research has indicated that azetidine derivatives can exhibit antibacterial and antifungal activities against various pathogens. The incorporation of trifluoroacetate groups may enhance these biological activities by affecting the compound's solubility and interaction with microbial targets .

Data Table: Summary of Applications

Case Study 1: Anticancer Efficacy

In a study published by the National Cancer Institute, several azetidine derivatives were tested for their anticancer efficacy. The results demonstrated that certain compounds showed a mean growth inhibition rate of over 50% against multiple cancer cell lines. This suggests a potential pathway for developing new anticancer therapies based on this compound.

Case Study 2: CCR6 Modulation

Research into CCR6 modulators has highlighted the role of azetidine derivatives in influencing immune responses. A recent patent described methods for synthesizing compounds that modulate CCR6 activity effectively; these compounds could lead to advancements in treating inflammatory diseases and cancers related to CCR6 signaling pathways.

Mechanism of Action

The mechanism of action of ®-1-(Azetidin-3-yl)ethan-1-ol 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. The trifluoroacetate group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Key Structural and Functional Group Comparisons

The following table summarizes critical differences between (R)-1-(Azetidin-3-yl)ethan-1-ol 2,2,2-trifluoroacetate and related compounds:

Functional Group Impact on Properties

- Azetidine vs.

- Trifluoroacetate vs. Trifluoromethyl : The trifluoroacetate group (electron-withdrawing) in the target compound increases acidity of adjacent protons, whereas trifluoromethyl groups (e.g., in ’s benzimidazole) enhance lipophilicity .

Notes and Limitations

Data Gaps : Direct biological data for the target compound are unavailable; inferences are drawn from structural analogs.

Synthesis Challenges : Low yields (e.g., 45% for compound 115) highlight difficulties in functionalizing azetidine rings .

Commercial Availability : Some analogs (e.g., ) are discontinued, indicating synthesis or stability issues .

Biological Activity

(R)-1-(Azetidin-3-yl)ethan-1-ol 2,2,2-trifluoroacetate, also known as (R)-1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol, is a compound with significant biological relevance. This article explores its biological activity, synthesis methods, and potential applications in medicinal chemistry.

- IUPAC Name : 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol

- Molecular Formula : C5H8F3NO

- Molecular Weight : 155.12 g/mol

- CAS Number : 1936172-18-7

The compound features a trifluoroacetate group that enhances its lipophilicity and may influence its biological interactions.

Antimicrobial Properties

Research has indicated that derivatives of azetidine compounds exhibit varying degrees of antimicrobial activity. For instance, studies on related azetidine derivatives have shown effectiveness against Gram-positive bacteria and fungi while demonstrating moderate efficacy against Gram-negative strains . The presence of the azetidine ring is thought to contribute to this biological activity by affecting membrane permeability and interaction with microbial targets.

Potential as CCR6 Receptor Modulators

Recent patents have highlighted the potential of azetidine derivatives as modulators of the CCR6 receptor, which is implicated in various inflammatory and immune responses. Compounds that influence this receptor may be beneficial in treating conditions such as autoimmune diseases and certain types of cancer . The specific structure of (R)-1-(azetidin-3-yl)ethan-1-ol suggests it could similarly interact with CCR6 or related pathways.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the Azetidine Ring : Utilizing precursors like 3-fluoromethylazetidine.

- Trifluoroacetate Addition : Introducing the trifluoroacetate group through acylation reactions.

- Purification : Techniques such as chromatography to achieve high purity levels (>97%) for biological testing .

Study on Antimicrobial Activity

A study conducted on azetidine derivatives demonstrated that certain modifications to the azetidine structure led to enhanced antimicrobial properties. For example, compounds with additional functional groups exhibited increased activity against specific bacterial strains . This suggests that (R)-1-(azetidin-3-yl)ethan-1-ol could be a candidate for further exploration in drug development.

CCR6 Modulation Research

In a patent detailing various azetidine derivatives as CCR6 modulators, it was found that specific structural features significantly influenced receptor binding affinity and selectivity. The implications for therapeutic use in inflammatory diseases were profound, indicating a promising avenue for future research involving (R)-1-(azetidin-3-yl)ethan-1-ol .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (R)-1-(Azetidin-3-yl)ethan-1-ol 2,2,2-trifluoroacetate?

- Methodological Answer : The synthesis typically involves:

- Chiral resolution : Starting from azetidine-3-carboxylic acid derivatives, followed by stereoselective reduction to introduce the (R)-configuration.

- Salt formation : Reaction with trifluoroacetic acid (TFA) to form the stable trifluoroacetate salt.

- Example: A similar route was used for benzamide derivatives, where intermediates like azetidin-3-yl(diphenoxyphosphoryl)methyl carbamate were deprotected using TFA to yield the final salt .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR to confirm structural integrity and stereochemistry. For example, distinct splitting patterns in ¹H NMR can resolve azetidine ring protons and ethanol moiety .

- Mass spectrometry (MS) : High-resolution MS (HRMS) or LC-MS to verify molecular weight and purity (e.g., [M+H]+ ion at m/z 215.172 for the parent compound) .

- Chiral HPLC : To confirm enantiomeric purity, as demonstrated in studies resolving (R)- and (S)-isomers of azetidine derivatives .

Q. How should the compound be stored to ensure stability?

- Methodological Answer :

- Store at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the TFA salt.

- Use anhydrous solvents (e.g., DMF, DCM) during handling to avoid moisture-induced degradation .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for azetidine functionalization .

- Temperature control : Mild conditions (room temperature) minimize side reactions during TFA salt formation, as seen in analogous syntheses of spirocyclic compounds .

- Protecting groups : Use tert-butoxycarbonyl (Boc) groups for azetidine nitrogen protection, followed by TFA-mediated deprotection (e.g., 45–60% yields in similar protocols) .

Q. How can contradictory NMR data be resolved for this compound?

- Methodological Answer :

- Solvent effects : Compare spectra in DMSO-d₆ vs. CDCl₃; DMSO may broaden azetidine NH signals due to hydrogen bonding .

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., azetidine C3-H vs. ethanol CH) .

- Spiking experiments : Add authentic (S)-enantiomer to assess chiral purity via split peaks in ¹H NMR .

Q. What strategies are effective for analyzing the compound’s structural dynamics and binding interactions?

- Methodological Answer :

- Molecular modeling : Use software like Gaussian or Schrodinger Suite to map steric/electronic effects of the TFA counterion on azetidine ring conformation .

- X-ray crystallography : If single crystals are obtainable, compare bond lengths/angles (e.g., C-O in TFA vs. C-N in azetidine) to validate computational models .

- Structure-activity relationships (SAR) : Modify the ethanol moiety to assess impact on biological targets (e.g., GPCRs), as shown in studies with Nile Red-based probes .

Q. How can impurities or degradation products be identified during synthesis?

- Methodological Answer :

- LC-MS/MS : Detect trace impurities (e.g., de-aminated byproducts) via fragmentation patterns. For example, a study on Baricitinib impurities used LC-MS to identify TFA-related adducts .

- Stability testing : Accelerated degradation under heat/light to profile degradation pathways (e.g., TFA loss detected via ¹⁹F NMR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.